molecular formula C13H10O3 B3027532 4-Acetyl-1-naphthoic acid CAS No. 131986-05-5

4-Acetyl-1-naphthoic acid

Cat. No.: B3027532
CAS No.: 131986-05-5
M. Wt: 214.22
InChI Key: DOCFRBZXXQJPBD-UHFFFAOYSA-N
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Description

4-Acetyl-1-naphthoic acid (CAS 131986-05-5) is a naphthalene derivative with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22. It features a carboxylic acid group at the 1-position and an acetyl group at the 4-position of the naphthalene ring . This compound is synthesized via Friedel-Crafts acylation using α-naphthylamine, acetyl chloride, and sodium cyanide, followed by hydrolysis . Optimized methods achieve yields up to 96% and purity exceeding 98% using 1,4-naphthalenedicarboxylic acid and acid catalysts like SOCl₂ or H₂SO₄ under controlled conditions .

It is a key intermediate in veterinary pharmaceuticals such as afoxolaner and esafoxolaner, which are used to treat ectoparasites in animals . Physically, it appears as an off-white to yellow crystalline powder and is stored at room temperature in sealed containers . Hazards include skin, eye, and respiratory irritation (H315, H319, H335) .

Properties

IUPAC Name

4-acetylnaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCFRBZXXQJPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735919
Record name 4-Acetylnaphthalene-1-carboxylic acid
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Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131986-05-5
Record name 4-Acetyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
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Record name 4-Acetylnaphthalene-1-carboxylic acid
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Record name 4-Acetylnaphthalene-1-carboxylic acid
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Record name 4-acetyl-1-naphthoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-naphthoic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group (-COCH₃) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Key Findings:

  • Hypochlorite-mediated oxidation : Treatment with sodium hypochlorite (NaOCl) in alkaline conditions converts the acetyl group to a carboxylic acid. This reaction is critical in synthesizing naphthalene dicarboxylic acids .

  • Oxidative cleavage : Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) further oxidize the acetyl group, though specific conditions for 4-acetyl-1-naphthoic acid remain undocumented in available literature.

Reaction TypeReagents/ConditionsProductYieldReference
Acetyl → Carboxylic AcidNaOCl, NaOH, 90°C4-Bromo-1-naphthoic acid91%
-CrO₃ (hypothetical)1,4-Naphthalenedicarboxylic acid-

Hydrolysis of Ester Derivatives

The methyl ester derivative (methyl 4-acetyl-1-naphthoate) undergoes base-catalyzed hydrolysis to regenerate the parent carboxylic acid.

Experimental Protocol :

  • Reagents : Sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB) in toluene/water.

  • Conditions : 65°C, overnight reaction.

  • Mechanism : Nucleophilic acyl substitution followed by acidification.

Starting MaterialReagentsProductPurityYield
Methyl 4-acetyl-1-naphthoateNaOH, TBABThis compound98.6%91.2%

Substitution Reactions

Electrophilic substitution occurs at the naphthalene ring, influenced by directing effects of the acetyl and carboxylic acid groups.

Notable Examples:

  • Bromination : this compound reacts with bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃) to form mono- or di-brominated derivatives. Specific positions depend on reaction conditions .

  • Chlorination : Chlorine bleach liquor facilitates substitution at the 4-position, as seen in the synthesis of 4-chloro derivatives .

Reaction TypeReagentsPositionProductReference
BrominationBr₂, AlCl₃2- or 4-Bromo-substituted naphthoic acid
ChlorinationCl₂, NaOH4-4-Chloro-1-naphthoic acid

Reduction:

The carbonyl group in the acetyl moiety can be reduced to an alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). While direct evidence for this compound is limited, analogous naphthoic acids show this reactivity .

Esterification:

Reaction with alcohols (e.g., methanol) in acidic conditions regenerates ester derivatives, useful in protecting the carboxylic acid group during synthesis .

Comparative Reactivity Table

Functional GroupReactionReagentsOutcome
Acetyl (-COCH₃)OxidationNaOCl/KMnO₄Carboxylic acid
Carboxylic acid (-COOH)EsterificationCH₃OH/H⁺Methyl ester
Naphthalene ringBrominationBr₂/AlCl₃Halogenated derivative

Research Case Studies

  • Sodium Hypochlorite Oxidation :

    • 4-Bromo-1-acetylnaphthalene treated with NaOCl yielded 4-bromo-1-naphthoic acid (91% yield).

    • Critical for large-scale synthesis of dicarboxylic acids.

  • Enzymatic Modifications :

    • While not directly tested on this compound, related naphthoates undergo enzymatic prenylation, suggesting potential biotechnological applications.

Scientific Research Applications

Synthesis Overview

StepDescription
1Reaction of starting material with trimethyl orthoformate.
2Formation of intermediate compound.
3Reaction with n-butyllithium.
4Addition of carbon dioxide to form the final product.

Chemistry

In synthetic organic chemistry, 4-acetyl-1-naphthoic acid serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and electrophilic substitution—makes it a valuable building block in organic synthesis .

Common Reactions:

  • Oxidation: Converts acetyl group to a carboxylic acid.
  • Reduction: Reduces carbonyl to alcohol.
  • Substitution: Electrophilic aromatic substitutions yield various derivatives.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules, suggesting that it may influence enzyme activity or receptor interactions. Studies indicate that this compound could serve as a lead structure for developing new therapeutic agents.

Biological Activities:

  • Potential anti-inflammatory properties.
  • Anticancer activities under investigation.

Medicine

In medicinal chemistry, this compound is explored as a precursor in synthesizing pharmaceutical compounds. Its derivatives have been evaluated for their efficacy in treating various conditions, particularly those related to inflammation and cancer .

Case Study:
A study on its derivatives indicated promising results in inhibiting tumor growth in vitro, highlighting its potential as an anticancer agent.

Industry

The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity. It plays a role in developing colorants for textiles and plastics .

Mechanism of Action

The mechanism of action of 4-acetyl-1-naphthoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 4-acetyl-1-naphthoic acid with naphthoic acid derivatives differing in substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound 131986-05-5 C₁₃H₁₀O₃ 214.22 Acetyl (-COCH₃) Veterinary APIs (afoxolaner)
4-Ethyl-1-naphthoic acid 91902-58-8 C₁₃H₁₂O₂ 200.23 Ethyl (-CH₂CH₃) Research intermediate
4-Chloro-1-naphthoic acid 1013-04-3 C₁₁H₇ClO₂ 206.63 Chloro (-Cl) Potential agrochemical synthesis
4-Methoxy-1-naphthoic acid 13041-62-8 C₁₂H₁₀O₃ 202.21 Methoxy (-OCH₃) Electronic materials research
4-Methyl-1-naphthoic acid 4488-40-8 C₁₂H₁₀O₂ 186.21 Methyl (-CH₃) Organic synthesis
4-Amino-3-hydroxynaphthalene-1-carboxylic acid 103907-14-8 C₁₁H₉NO₃ 203.20 Amino (-NH₂), Hydroxy (-OH) Biomedical research

Key Comparative Analysis

Electronic and Steric Effects
  • Acetyl Group (this compound) : The electron-withdrawing acetyl group increases acidity at the carboxylic acid position compared to alkyl-substituted derivatives. This enhances reactivity in condensation reactions, making it suitable for pharmaceutical synthesis .
  • Ethyl/Methyl Groups : Electron-donating alkyl groups (e.g., in 4-ethyl or 4-methyl derivatives) reduce acidity and polarity, favoring applications in hydrophobic environments or as intermediates in polymer chemistry .
Physicochemical Properties
  • Solubility: Polar substituents like acetyl or hydroxy improve water solubility. For example, this compound is more soluble in polar solvents (e.g., methanol) than its ethyl or methyl counterparts .

Biological Activity

4-Acetyl-1-naphthoic acid (C₁₃H₁₀O₃) is an organic compound characterized by an acetyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals, particularly in anti-inflammatory and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that may exert biological effects. This compound has shown potential in modulating enzyme activity, which is crucial in various biochemical pathways.

Research Findings

Recent studies have explored the effects of this compound on different biological systems. Some key findings include:

  • Anti-inflammatory Properties : Similar compounds, such as 1,4-dihydroxy-2-naphthoic acid, have exhibited anti-inflammatory activity by binding to the aryl hydrocarbon receptor (AhR), suggesting that this compound may share similar pathways .
  • Enzymatic Interactions : The compound may influence the activity of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes in humans.

Case Study 1: Anti-Cancer Activity

In a study examining naphthoic acids' structural effects on cancer cell lines, researchers found that derivatives like this compound could inhibit cell proliferation in certain cancer types. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer agents .

Case Study 2: Enzyme Modulation

A separate investigation into the modulation of cytochrome P450 enzymes demonstrated that naphthoic acid derivatives could significantly alter enzyme activity, potentially impacting drug metabolism. This suggests that this compound may play a role in pharmacokinetics and drug interactions.

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaBiological Activity
This compoundC₁₃H₁₀O₃Potential anti-inflammatory and anticancer properties
1,4-Dihydroxy-2-naphthoic acidC₁₂H₈O₄Strong AhR agonist with anti-inflammatory effects
4-Methyl-1-naphthoic acidC₁₃H₁₂O₂Moderate enzyme modulation effects

Q & A

Q. How can researchers design controlled experiments to elucidate the compound’s role in modulating enzymatic activity?

  • Methodology : Use enzyme inhibition assays (e.g., acetylcholinesterase) with varying concentrations of this compound. Apply Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive). Include negative controls (unmodified 1-naphthoic acid) to isolate acetyl group effects .

Methodological Notes for Data Presentation

  • Tables : Include raw data (e.g., reaction yields, spectral peaks) and processed metrics (e.g., statistical significance, error margins) .
  • Figures : Use high-resolution chromatograms or crystallographic data with annotated critical regions .
  • Supplementary Materials : Archive NMR/Fourier-transform spectra, computational input files, and experimental videos for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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